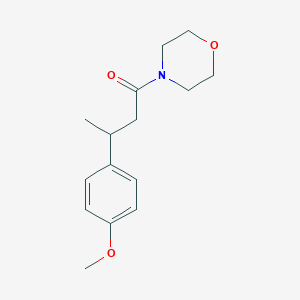
(E)-1-(Pentafluorophenyl)-2-(2,4,6-trimethylphenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(Pentafluorophenyl)-2-(2,4,6-trimethylphenyl)diazene is an organic compound belonging to the class of diazenes It features a diazene (N=N) functional group, with one phenyl ring substituted with five fluorine atoms (pentafluorophenyl) and the other phenyl ring substituted with three methyl groups (2,4,6-trimethylphenyl)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(Pentafluorophenyl)-2-(2,4,6-trimethylphenyl)diazene typically involves the following steps:
Formation of the Diazonium Salt: The starting material, 2,4,6-trimethylaniline, is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with pentafluorobenzene under basic conditions to form the desired diazene compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (E)-1-(Pentafluorophenyl)-2-(2,4,6-trimethylphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The diazene group can be oxidized to form azo compounds.
Reduction: The diazene group can be reduced to form hydrazines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under various conditions depending on the desired substitution.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Hydrazines.
Substitution: Various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(E)-1-(Pentafluorophenyl)-2-(2,4,6-trimethylphenyl)diazene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of (E)-1-(Pentafluorophenyl)-2-(2,4,6-trimethylphenyl)diazene involves its interaction with molecular targets through its diazene group and aromatic rings. The compound can participate in various chemical reactions, such as electron transfer and radical formation, which can affect biological pathways and molecular processes.
Comparación Con Compuestos Similares
Azobenzene: Similar structure but lacks the pentafluorophenyl and trimethylphenyl substitutions.
1,2-Diphenyldiazene: Similar structure but lacks the specific substitutions on the phenyl rings.
Uniqueness: (E)-1-(Pentafluorophenyl)-2-(2,4,6-trimethylphenyl)diazene is unique due to the presence of both pentafluorophenyl and trimethylphenyl groups, which impart distinct electronic properties and reactivity compared to other diazene compounds
Propiedades
Número CAS |
91299-16-0 |
|---|---|
Fórmula molecular |
C15H11F5N2 |
Peso molecular |
314.25 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl)-(2,4,6-trimethylphenyl)diazene |
InChI |
InChI=1S/C15H11F5N2/c1-6-4-7(2)14(8(3)5-6)21-22-15-12(19)10(17)9(16)11(18)13(15)20/h4-5H,1-3H3 |
Clave InChI |
HZGCRAMZRLNCIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)N=NC2=C(C(=C(C(=C2F)F)F)F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


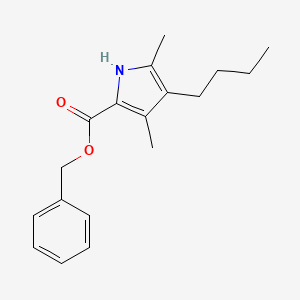
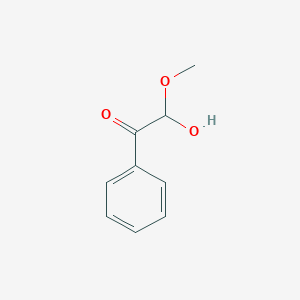
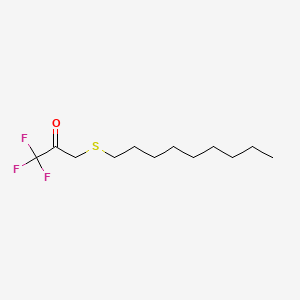
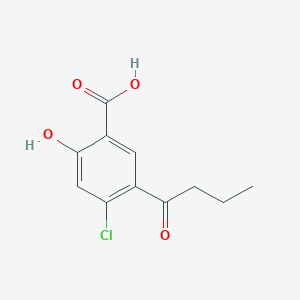
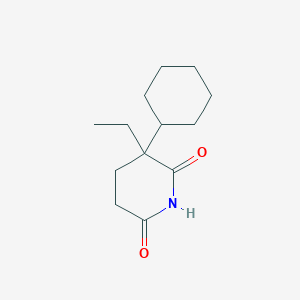
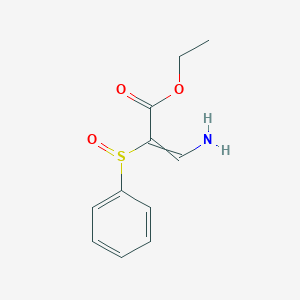
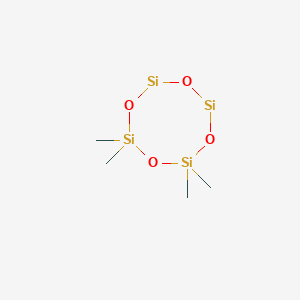
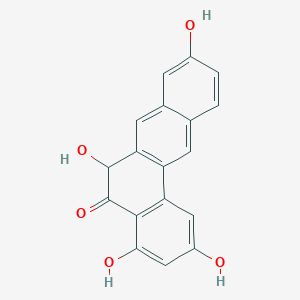


![2-{[(Diphenylphosphoryl)acetyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14347511.png)
![1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]-](/img/structure/B14347518.png)
![[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid](/img/structure/B14347559.png)
